2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-phenethylacetamide 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-phenethylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15055146
InChI: InChI=1S/C21H21N3O2/c1-16-7-9-18(10-8-16)19-11-12-21(26)24(23-19)15-20(25)22-14-13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,22,25)
SMILES:
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-phenethylacetamide

CAS No.:

Cat. No.: VC15055146

Molecular Formula: C21H21N3O2

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-phenethylacetamide -

Specification

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
IUPAC Name 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C21H21N3O2/c1-16-7-9-18(10-8-16)19-11-12-21(26)24(23-19)15-20(25)22-14-13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,22,25)
Standard InChI Key VQUJWOQCTZQJTD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3

Introduction

Structural and Chemical Profile

Molecular Architecture

2-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-phenethylacetamide (C₂₁H₂₁N₃O₂) features a pyridazinone core—a six-membered aromatic ring containing two adjacent nitrogen atoms—substituted at position 3 with a p-tolyl group (4-methylphenyl) and at position 1 with an N-phenethylacetamide moiety. The p-tolyl group introduces electron-donating methyl effects, while the phenethyl chain provides lipophilic bulk, influencing both solubility and receptor binding kinetics.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₁N₃O₂
Molecular Weight347.4 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds6
Topological Polar SA78.7 Ų

Synthetic Pathways

The synthesis follows a multi-step protocol involving cyclocondensation, nucleophilic substitution, and amide coupling. A representative route from source involves:

  • Pyridazinone Core Formation: Reacting mucobromic acid with p-tolylhydrazine to yield 3-(p-tolyl)-6-hydroxypyridazine.

  • N-Alkylation: Treating the intermediate with chloroacetyl chloride to introduce the acetyl chloride side chain.

  • Amide Coupling: Reacting the chlorinated derivative with phenethylamine in anhydrous DMF using triethylamine as a base .

Critical purification steps employ reversed-phase HPLC (Phenomenex Luna C18 column) with a trifluoroacetic acid-acetonitrile/water gradient, achieving >95% purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) data reveals distinct signals:

  • δ 8.24 (t, J = 5.6 Hz, 1H, NH),

  • δ 8.05 (d, J = 9.8 Hz, 1H, H5),

  • δ 7.77 (d, J = 8.2 Hz, 2H, p-tolyl H2/H6),

  • δ 7.29 (m, 4H, phenyl H2/H3/H5/H6),

  • δ 4.72 (s, 2H, CH₂CO),

  • δ 2.36 (s, 3H, CH₃) .

The ¹³C NMR spectrum confirms carbonyl resonances at δ 166.2 (amide C=O) and δ 158.9 (pyridazinone C6=O), with aromatic carbons between δ 125.7–139.3 .

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) matches the theoretical [M+H]⁺ ion at m/z 348.1707 (observed 348.1708), validating the molecular formula .

Table 2: Key Spectroscopic Data

TechniqueData
¹H NMRδ 8.24 (NH), 8.05 (H5), 7.77 (p-tolyl), 4.72 (CH₂CO), 2.36 (CH₃)
¹³C NMR166.2 (C=O), 158.9 (C6=O), 139.3 (p-tolyl C1), 35.0 (CH₂)
HRMSm/z 348.1708 ([M+H]⁺, Δ = 0.1 ppm)

Biological Activity and Mechanism

Putative Targets

Pyridazinones are recognized for cyclooxygenase (COX) inhibition and GABAergic modulation. The p-tolyl group may enhance COX-2 selectivity by occupying the hydrophobic pocket, while the phenethyl moiety could facilitate blood-brain barrier penetration. In silico docking studies (unpublished) suggest a binding affinity of ΔG = -9.2 kcal/mol for COX-2, comparable to celecoxib (-10.1 kcal/mol).

In Vitro Assays

Preliminary screens indicate:

  • IC₅₀ = 3.7 μM against LPS-induced PGE₂ in RAW 264.7 macrophages (vs. 0.8 μM for indomethacin) .

  • EC₅₀ = 12.4 μM in GABAₐ receptor potentiation assays using cortical neurons .

Structure-Activity Relationships (SAR)

Substituent Effects

Comparative analysis with analogues from source reveals:

  • p-Tolyl vs. Phenyl: The methyl group in 2-(6-oxo-3-(p-tolyl)... (compound 5) improves COX-2 inhibition 2.3-fold over the phenyl analogue (compound 4), likely due to enhanced hydrophobic interactions.

  • Phenethyl vs. Smaller Amines: Replacement with methylamine reduces GABAₐ activity by 78%, underscoring the necessity of the phenethyl chain for receptor engagement .

Table 3: Biological Data for Analogues

CompoundR GroupCOX-2 IC₅₀ (μM)GABAₐ EC₅₀ (μM)
4Phenyl8.528.1
5p-Tolyl3.712.4
94-Fluorophenyl4.218.9

Pharmacokinetic Considerations

ADMET Profiling

Computational predictions (SwissADME) indicate:

  • Lipophilicity: LogP = 2.9, favoring membrane permeability but risking hepatic accumulation.

  • Solubility: -3.2 (LogS), necessitating formulation enhancements for oral delivery.

  • CYP3A4 Inhibition: High risk (KI = 1.4 μM), suggesting potential drug-drug interactions.

Therapeutic Applications

Neuroinflammatory Disorders

The dual COX-2/GABAₐ activity positions this compound as a candidate for neuropathic pain, where inflammation and neuronal hyperexcitability coexist. In a murine neuroinflammation model, 10 mg/kg i.p. reduced IL-6 by 62% and mechanical allodynia by 44% .

Synthetic Challenges

Scale-up remains hindered by low yields in the amide coupling step (∼32%). Microwave-assisted synthesis trials increased yield to 51% but introduced regiomeric byproducts .

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